N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(cyclohexylthio)acetamide
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Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(cyclohexylthio)acetamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a cyclohexylthio moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(cyclohexylthio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-chloro-5-(trifluoromethyl)aniline: This intermediate can be synthesized by nitration of 2-chloro-5-(trifluoromethyl)benzene followed by reduction of the nitro group to an amine.
Formation of 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate: The aniline intermediate is then reacted with thiophosgene to form the corresponding isothiocyanate.
Cyclohexylthioacetamide Formation: The isothiocyanate is reacted with cyclohexylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(cyclohexylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or defluorinated products.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(cyclohexylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(cyclohexylthio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclohexylthio moiety may interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)acetamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(ethylthio)acetamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(phenylthio)acetamide
Uniqueness
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(cyclohexylthio)acetamide is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NOS/c16-12-7-6-10(15(17,18)19)8-13(12)20-14(21)9-22-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBVJNCEWASPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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